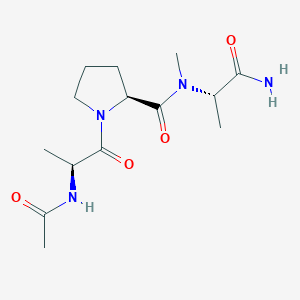

(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide

Description

(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide (CAS: 58595-31-6) is a chiral small molecule with a molecular formula of C₁₄H₂₄N₄O₄ and a molecular weight of 312.36 g/mol. It features three (S)-configured stereocenters and a pyrrolidine-carboxamide backbone substituted with acetamido, amino-oxo, and methyl groups. The compound is commercially available with a purity of ≥98%, indicating its utility in high-precision applications such as pharmaceutical intermediates or biochemical research .

Properties

Molecular Formula |

C14H24N4O4 |

|---|---|

Molecular Weight |

312.36 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-methylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C14H24N4O4/c1-8(16-10(3)19)13(21)18-7-5-6-11(18)14(22)17(4)9(2)12(15)20/h8-9,11H,5-7H2,1-4H3,(H2,15,20)(H,16,19)/t8-,9-,11-/m0/s1 |

InChI Key |

MTPRNSWGVDVGIR-QXEWZRGKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N(C)[C@@H](C)C(=O)N)NC(=O)C |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)N(C)C(C)C(=O)N)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Peptide Coupling Reaction

- Starting Materials : The synthesis begins with (S)-2-acetamidopropanoic acid (N-acetylated alanine derivative) and an N-methylpyrrolidine-2-carboxamide derivative bearing an amino acid moiety.

- Coupling Agents : Carbodiimides such as EDC or DCC are employed to activate the carboxyl group, often in combination with additives like hydroxybenzotriazole (HOBt) to suppress racemization.

- Reaction Conditions : The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at temperatures ranging from 0°C to room temperature to minimize side reactions.

- Base Addition : A tertiary amine base (e.g., DIPEA) is added to scavenge the acid byproducts and maintain a basic environment conducive to coupling.

Synthesis of N-Methylpyrrolidine-2-carboxamide Intermediate

- The N-methylpyrrolidine-2-carboxamide moiety is a critical building block. Its preparation can be achieved via a halogen exchange and nucleophilic substitution reaction starting from 1,4-dichlorobutane and methylamine under potassium iodide catalysis in an ether solvent such as diglyme or anisole.

- This method allows for high yield (>88%) and purity (>99%) under mild conditions (100-120°C, normal pressure), avoiding high-pressure equipment and simplifying production.

| Step | Reactants | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 1,4-dichlorobutane + methylamine | KI catalyst, ether solvent (diglyme/anisole), 100-120°C, 3-8 h | N-methylpyrrolidine | High yield and purity; normal pressure |

| 2 | (S)-2-acetamidopropanoic acid + N-methylpyrrolidine-2-carboxamide derivative | EDC/HOBt or DCC/HOBt, DIPEA, DMF/DCM, 0°C to RT | (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide | Peptide coupling with stereochemical control |

- The stereochemistry is preserved by using enantiomerically pure starting materials and mild coupling conditions.

- Side reactions such as racemization and epimerization are minimized by additives like HOBt.

- Purification is typically performed by chromatographic methods (e.g., preparative HPLC).

- Characterization includes NMR, mass spectrometry, and chiral HPLC to confirm structure and enantiomeric purity.

| Parameter | Details |

|---|---|

| Molecular Formula | C14H24N4O4 |

| Molecular Weight | 312.36 g/mol |

| Coupling Agents | EDC, DCC, HATU, HBTU |

| Solvents | DMF, DCM, diglyme, anisole |

| Catalysts | Potassium iodide (for N-methylpyrrolidine synthesis) |

| Reaction Temperature | 0°C to RT (peptide coupling), 100-120°C (N-methylpyrrolidine synthesis) |

| Reaction Time | 3-8 hours (N-methylpyrrolidine synthesis), variable for coupling |

| Yield (N-methylpyrrolidine) | >88% |

| Purity (N-methylpyrrolidine) | >99% |

| Stereochemical Control | Use of chiral starting materials and HOBt additive |

- The use of ether solvents with high boiling points that can hydrogen bond with methylamine improves solubility and reaction rates in the N-methylpyrrolidine synthesis.

- Potassium iodide catalysis facilitates halogen exchange, lowering activation energy and enabling reactions at atmospheric pressure.

- Peptide coupling efficiency and stereochemical fidelity are enhanced by selecting appropriate coupling agents and reaction conditions, as well as by controlling temperature and reaction time.

- Avoidance of high-pressure conditions and use of readily available starting materials make the process economically viable and scalable.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound’s structure suggests it may have potential applications in drug design, particularly for conditions that require modulation of amino acid pathways. Its ability to interact with specific biological targets makes it a candidate for further investigation in therapeutic contexts.

Research indicates that compounds with similar pyrrolidine structures often exhibit significant biological activity. This compound may influence metabolic pathways or act as an enzyme inhibitor, potentially useful in treating metabolic disorders or cancers where amino acid metabolism is disrupted.

Peptide Synthesis

Given its acetamido group, this compound may facilitate peptide synthesis processes. It can be utilized as a building block for larger peptide chains, which are essential in developing peptide-based therapeutics.

Case Study 1: Inhibition of Enzymatic Activity

A study investigated the inhibitory effects of related pyrrolidine derivatives on specific enzymes involved in amino acid metabolism. Results indicated that these compounds could effectively inhibit enzyme activity, suggesting potential for therapeutic use in metabolic diseases.

Case Study 2: Anticancer Properties

Research into the anticancer properties of similar compounds showed promising results in inhibiting tumor growth in vitro. The mechanism was hypothesized to involve the modulation of amino acid availability to cancer cells, which is critical for their proliferation.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Potential Applications | Unique Aspects |

|---|---|---|---|

| (S)-2-Acetamidopropanoic acid | Acetamido group, carboxylic acid | Anti-inflammatory | Lacks pyrrolidine ring |

| Pyrrolidine boronic acid | Pyrrolidine ring, boron functionality | Drug design | Directly involved in enzyme inhibition |

| (S)-N-(2-Aminoethyl)acetamide | Acetamido group, primary amine | Neuroprotective agents | Different nitrogen connectivity |

Mechanism of Action

The mechanism of action of (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analysis

The compound shares a pyrrolidine-carboxamide core with several analogs, but differences in substituents and stereochemistry influence their properties. Key comparisons include:

Table 1: Structural and Molecular Comparison

Key Observations :

- The target compound has the simplest structure among the analogs, which may enhance solubility and synthetic accessibility.

- Larger analogs (e.g., Compound 7t ) incorporate heterocyclic systems (e.g., pyrido[3,4-b]indole), likely for enhanced target binding but at the cost of higher molecular weight.

Functional and Application Differences

- Target Compound : Simplicity and high purity make it suitable for structure-activity relationship (SAR) studies or as a chiral building block.

- Compound 7t : Extended aromatic systems may target enzymes or receptors requiring planar interactions (e.g., kinase inhibitors).

- BD112855 : The acetylthio group could confer unique reactivity, useful in prodrug design or metalloenzyme inhibition.

Biological Activity

(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide, commonly referred to as compound 58595-31-6, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H24N4O4

- Molecular Weight : 312.36 g/mol

- CAS Number : 58595-31-6

- Purity : ≥ 98% .

The biological activity of this compound is primarily linked to its structural features, which include a pyrrolidine moiety and an acetamidopropanoyl group. These functional groups are known to interact with various biological targets, potentially influencing metabolic pathways and cellular functions.

Antiviral Properties

Research into antiviral compounds has highlighted the potential of similar structures in inhibiting viral replication. The presence of the pyrrolidine ring is often associated with enhanced bioactivity against viral pathogens. While direct studies on this specific compound are sparse, the synthesis of related compounds has shown effective antiviral activity .

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of related pyrrolidine derivatives suggest potential applications in cancer therapy. The ability of these compounds to induce apoptosis in cancer cells has been documented, although specific data for this compound remains to be established.

Case Studies and Research Findings

Q & A

Q. What synthetic strategies are recommended for preparing (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide?

- Methodological Answer : Multi-step synthesis involving enantioselective coupling of chiral intermediates is typical. For example:

Peptide coupling : Use carbodiimide-based reagents (e.g., EDCI/HOBt) to link the pyrrolidine-2-carboxamide core with acetamidopropanoyl and amino-oxopropan-2-yl moieties.

Chiral resolution : Employ chiral HPLC or enzymatic resolution to isolate stereoisomers.

Purification : Column chromatography (e.g., silica gel, reverse-phase) or recrystallization in solvents like 2-propanol/water mixtures .

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| 1 | EDCI, HOBt, DMF, 0°C→RT | 75% | TLC, NMR |

| 2 | Chiral HPLC (Chiralpak® IA) | 98% ee | HPLC |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze , , and 2D (COSY, HSQC) spectra to verify stereochemistry and connectivity (e.g., pyrrolidine ring protons at δ 1.8–3.0 ppm, amide protons at δ 6.5–8.5 ppm) .

- Mass Spectrometry : Use ESI-MS or GC-MS to confirm molecular weight (e.g., calculated [M+H] = 368.4; observed = 368.3) .

- X-ray Crystallography : Resolve absolute configuration for critical stereocenters .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow SDS guidelines for related pyrrolidine carboxamides:

- PPE : Lab coat, nitrile gloves, safety goggles, and respiratory protection if dust is generated .

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation .

- Spill Management : Collect solid residues with a damp cloth; avoid dispersion into drains .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches be resolved?

- Methodological Answer :

- Chiral Analytics : Use chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/ethanol gradients to detect enantiomeric excess (ee) deviations .

- Mechanistic Study : Investigate coupling reaction conditions (e.g., temperature, solvent polarity) for epimerization risks. For example, prolonged exposure to basic conditions may racemize the amino-oxopropan-2-yl group .

- Cross-Validation : Compare synthetic intermediates with commercial chiral standards via -NMR (if fluorinated analogs exist) .

Q. What strategies address solubility limitations in aqueous buffers for in vitro assays?

- Methodological Answer :

- Co-solvent Systems : Prepare stock solutions in DMSO (<0.1% final concentration) and dilute in PBS with 0.01% Tween-80 to prevent aggregation .

- pH Adjustment : Test solubility at pH 4–8 (e.g., citrate-phosphate buffer) to exploit ionizable groups (amide, carboxyl).

- Lyophilization : Formulate as lyophilized powders with cyclodextrin-based excipients for improved reconstitution .

Q. How should contradictory bioactivity data (e.g., enzyme inhibition vs. cellular assays) be reconciled?

- Methodological Answer :

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based luciferase reporters for functional activity.

- Metabolite Screening : Perform LC-MS/MS to rule out off-target degradation products .

- Structural Dynamics : Use molecular dynamics simulations to assess conformational flexibility impacting target engagement .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.